6-Fluoro Regioisomer Shows Superior Antiproliferative Potency Compared to 5-Fluoro Analog in MCF-7 Cells
In MCF-7 breast cancer cell proliferation assays, the non-Boc-protected 6-Fluorospiro[indoline-3,4'-piperidin]-2-one demonstrates enhanced potency relative to its 5-fluoro-substituted analog . The 6-fluoro derivative exhibits an IC50 of 5.0 µM, while the 5-fluoro derivative's IC50 is reported to be 12.5 µM in the same assay, indicating a 2.5-fold increase in antiproliferative activity conferred by the specific substitution pattern.
| Evidence Dimension | Antiproliferative potency |
|---|---|
| Target Compound Data | IC50 = 5.0 µM |
| Comparator Or Baseline | 5-Fluorospiro[indoline-3,4'-piperidin]-2-one, IC50 = 12.5 µM |
| Quantified Difference | 2.5-fold lower IC50 (higher potency) |
| Conditions | MCF-7 human breast cancer cell line, 72-hour MTT assay |
Why This Matters
For researchers in oncology, this 2.5-fold improvement in cellular potency can be decisive when selecting a starting scaffold for an SAR campaign, potentially reducing the required dosing and improving the therapeutic window.
